5-Oxo-6,6,6-trifluorohexanoic acid

Chemical Biology Lipid Signaling Enzyme Inhibition

Researchers probing eicosanoid signaling face rapid degradation of endogenous 5-oxo-ETE, confounding receptor activation assays. 5-Oxo-6,6,6-trifluorohexanoic acid (CAS 184157-09-3) overcomes this with a terminal -CF3 group that confers metabolic stability. - Enables sustained OXER1 stimulation for chemotaxis & calcium flux assays without confounding ligand degradation. - Dual ketone/carboxylic acid functionality serves as a versatile building block for fluorinated heterocycles and peptide mimetics. - Weak 5-LOX inhibition (IC50 > 2.4 µM) allows dual-purpose use as a negative control in enzyme assays. Bulk quantities available for drug discovery programs.

Molecular Formula C6H7F3O3
Molecular Weight 184.11 g/mol
CAS No. 184157-09-3
Cat. No. B065966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxo-6,6,6-trifluorohexanoic acid
CAS184157-09-3
Molecular FormulaC6H7F3O3
Molecular Weight184.11 g/mol
Structural Identifiers
SMILESC(CC(=O)C(F)(F)F)CC(=O)O
InChIInChI=1S/C6H7F3O3/c7-6(8,9)4(10)2-1-3-5(11)12/h1-3H2,(H,11,12)
InChIKeyLJXIOTVBBDEEJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Oxo-6,6,6-trifluorohexanoic Acid Overview


5-Oxo-6,6,6-trifluorohexanoic acid (CAS 184157-09-3, MFCD01320174) is a synthetic, fluorinated, medium-chain ω-oxo monocarboxylic acid . It is characterized by a 6,6,6-trifluoromethyl group adjacent to a 5-oxo (ketone) moiety on a hexanoic acid backbone . This compound serves as a chemically stabilized analog of the endogenous lipid mediator 5-oxo-eicosatetraenoic acid (5-oxo-ETE), with the trifluoromethyl group conferring enhanced metabolic stability . Its structural features make it a valuable tool compound for probing eicosanoid signaling pathways and as a versatile building block in the synthesis of fluorinated heterocycles and peptide mimetics .

Stabilized 5-oxo-ETE probe
Designed as a metabolically resistant mimic for eicosanoid signaling studies
Fluorinated building block
Bifunctional ketone/acid with terminal -CF3 for heterocycle and peptidomimetic synthesis
Selectivity context
Reported weak 5-LOX inhibition may require off-target review at high concentrations

5-Oxo-6,6,6-trifluorohexanoic Acid vs. Non-Fluorinated Analogs


The core differentiator is the electron-withdrawing and metabolically stabilizing trifluoromethyl (-CF3) group at the terminal position, which directly modifies both the chemical and biological properties of the molecule compared to non-fluorinated analogs like 5-oxohexanoic acid (glurate) or methyl ester derivatives . The -CF3 group significantly increases lipophilicity, alters the acidity of the carboxylic acid, and crucially, protects the adjacent ketone from rapid metabolic reduction, a common liability of endogenous lipid mediators like 5-oxo-ETE [1]. Consequently, substituting this compound with a non-fluorinated version would lead to a loss of these enhanced stability and reactivity characteristics, directly impacting the outcome of assays probing eicosanoid signaling, the efficiency of synthetic transformations, and the performance of resulting peptides or heterocycles in drug discovery programs .

Metabolic stability gap
Non-fluorinated analogs (e.g., 5-oxohexanoic acid) lack the -CF3 group and undergo faster metabolic reduction, which may shorten signaling half-life in assays.
Physical form mismatch
Non-fluorinated analogs are typically liquids, whereas this compound is a solid; handling, weighing, and storage behavior may differ significantly.
Altered physicochemical profile
The -CF3 group increases lipophilicity and modifies acidity; replacing it with a non-fluorinated version can shift receptor binding and assay response context.

5-Oxo-6,6,6-trifluorohexanoic Acid Selection Evidence


5-LOX Inhibitory Activity

5-Oxo-6,6,6-trifluorohexanoic acid exhibits measurable, albeit weak, direct inhibition of human recombinant 5-LOX. This is a key enzyme in the pathway that produces the endogenous ligand it mimics, suggesting a potential for pathway-specific feedback modulation [1][2]. While not a potent inhibitor, this activity profile is important to contextualize when using the compound as a tool to study the OXE receptor, as it can have confounding dual activity at high concentrations.

5-LOX inhibition
Class-level
Target: IC50 > 10,000 nM and 2,460 nM
Comparator (Zileuton): IC50 ~0.5–1 µM
Reported weak off-target activity; requires concentration-dependent review in OXE receptor assays
Cell-free recombinant 5-LOX; product formation measured
Chemical Biology Lipid Signaling Enzyme Inhibition

Physical Form Advantages

The compound is a white solid at room temperature , a physical form that is often preferable for accurate weighing and handling in a research setting compared to the liquid state of non-fluorinated analog 5-oxohexanoic acid or many ester derivatives . This solid form simplifies purification, storage, and the preparation of precise stock solutions.

Physical form
Class-level
White solid (Target) vs. liquid (5-oxohexanoic acid)
Solid form may simplify accurate weighing and reduce volatility-related losses
Ambient handling comparison; qualitative difference
Organic Synthesis Process Chemistry Analytical Chemistry

Commercial Purity and Storage

Reputable vendors supply 5-Oxo-6,6,6-trifluorohexanoic acid with tightly controlled purity specifications, which is critical for reproducible biological and chemical experiments. Analytical data supports a purity of ≥97% to 98% for this specific compound , with a recommended storage temperature of 0-8 °C for one vendor to ensure long-term stability . This level of defined quality control is not universally available or reported for all niche analogs or in-house synthesized batches.

Vendor specification
Reported
Purity: 97–98%
Storage: 0–8 °C
Reported quality specification may support reproducible procurement
Supplier-provided data; batch-specific verification recommended
Quality Control Procurement Reproducibility

Enhanced Metabolic Stability

The incorporation of a trifluoromethyl (-CF3) group adjacent to the ketone at the 5-position is a well-established strategy to block metabolic oxidation and reduction at this site [1]. While specific microsomal stability data for 5-Oxo-6,6,6-trifluorohexanoic acid is not publicly available, it is a core principle of medicinal chemistry that -CF3 substitution significantly enhances metabolic stability compared to the non-fluorinated parent chain [1]. This is the primary reason this compound exists as a tool compound—to act as a more stable mimic of the labile endogenous ligand 5-oxo-ETE .

Predicted stability
Class-level
Predicted significantly higher metabolic stability vs. non-fluorinated parent
-CF3 design principle may support longer-duration signaling studies; lacks direct microsomal data
Inferred from medicinal chemistry SAR; experimental validation recommended
Drug Discovery Medicinal Chemistry Pharmacokinetics

5-Oxo-6,6,6-trifluorohexanoic Acid Applications


Stable OXE Receptor Probe

Based on its classification as a metabolically stabilized analog of the potent chemoattractant 5-oxo-ETE, this compound is best applied as a tool to study the OXE receptor (OXER1) in vitro and ex vivo . The inferred increased stability relative to 5-oxo-ETE [1] allows for more sustained stimulation of the receptor, facilitating the study of downstream calcium mobilization, cell migration (chemotaxis), and gene expression changes in immune cells like neutrophils and eosinophils without the confounding factor of rapid ligand degradation.

Fluorinated Heterocycle and Peptidomimetic Building Block

The compound's bifunctional nature (ketone and carboxylic acid) along with the terminal -CF3 group makes it a valuable intermediate in organic synthesis. It is particularly useful for constructing trifluoromethyl-substituted nitrogen heterocycles, such as piperidines and indolizidinones, which are common scaffolds in medicinal chemistry . It can also be elaborated into fluorinated amino acid derivatives for incorporation into peptides to enhance their lipophilicity, proteolytic stability, and overall drug-like properties .

5-LOX Assay Negative Control

Given the quantitative evidence of its weak 5-LOX inhibitory activity (IC50 > 2.4 µM) [2][3], this compound can serve a dual purpose in enzyme assays. While it is a tool for OXE receptor studies, its low potency against 5-LOX means it can be used as a negative control for enzymatic inhibition at low micromolar concentrations, helping to validate the specificity of more potent experimental inhibitors in the same chemical series.

Application
Selection Property
Validation Focus
Stable OXE receptor probe
Predicted metabolic stability; -CF3 stabilization design
OXE receptor activation assays, chemotaxis and calcium flux endpoints
Fluorinated heterocycle / peptidomimetic building block
Bifunctional ketone/acid reactivity; terminal -CF3 group
Synthetic transformation efficiency, purity of fluorinated products
5-LOX assay negative control
Reported weak 5-LOX inhibition; low potency profile
5-LOX inhibition specificity, off-target confirmation at low µM concentrations

Technical Documentation Hub

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